
8-Aminocinnolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Aminocinnolin-4-ol is a heterocyclic compound that belongs to the cinnoline family This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 4th position on the cinnoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminocinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-aminophenol with acrolein or its derivatives in the presence of an oxidizing agent . This reaction is often carried out in an acidic medium to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 8-Aminocinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, substituted cinnolines, and various amine derivatives .
科学的研究の応用
8-Aminocinnolin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Aminocinnolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, it has been shown to interfere with DNA synthesis and repair mechanisms, leading to cell death in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
類似化合物との比較
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 8th position instead of an amino group.
4-Aminoquinoline: Contains an amino group at the 4th position but lacks the hydroxyl group at the 8th position.
7-Aminocinnolin-4-ol: Similar structure with the amino group at the 7th position.
Uniqueness: 8-Aminocinnolin-4-ol is unique due to the specific positioning of both the amino and hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industry.
特性
分子式 |
C8H7N3O |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
8-amino-1H-cinnolin-4-one |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,9H2,(H,11,12) |
InChIキー |
UTHUWCXWBBGGIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N)NN=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


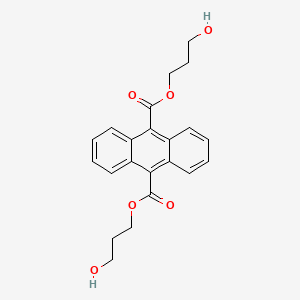
![Ethanol, 2-[[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-](/img/structure/B13143127.png)
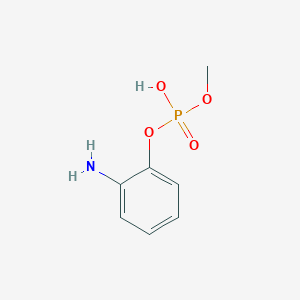
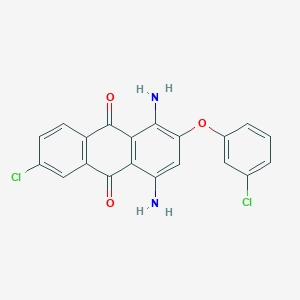
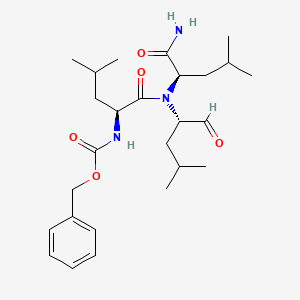
![disodium;azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13143155.png)
![3,6-Dimethoxy-6-(4-methoxyphenyl)-6h-chromeno[3,4-b]quinoxaline](/img/structure/B13143165.png)

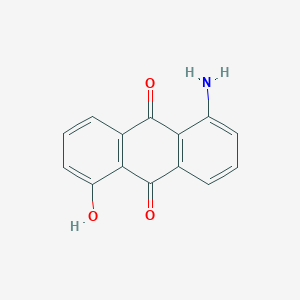

![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 1-[tris(1-methylethyl)silyl]-](/img/structure/B13143182.png)
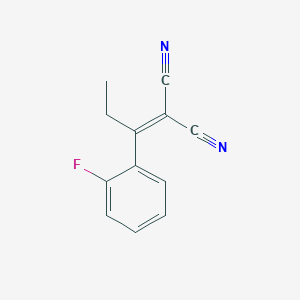
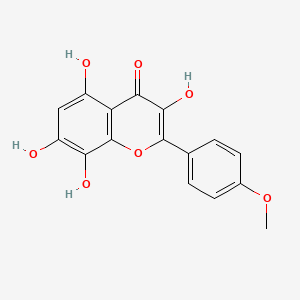
![7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13143206.png)
